molecular formula C11H12N4OS B2805506 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 887041-88-5

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2805506
CAS RN: 887041-88-5
M. Wt: 248.3
InChI Key: WUAHPFFXALGJLG-UHFFFAOYSA-N
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Description

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of nitrogen-sulfur heterocycles . It has been used in the synthesis of various derivatives, such as 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole, hetarylazoindole dyes, and N-(5-ethyl-[1,3,4]-thiadiazole-2-yl) toluenesulfonamide ligand .


Synthesis Analysis

The synthesis of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives involves a three-step process. The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be represented by the empirical formula C4H7N3S . The molecular weight of the compound is 129.18 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, indicating its reactivity and potential as a building block in chemical reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 200-203 °C . Its SMILES string representation is CCc1nnc(N)s1 .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAHPFFXALGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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